![molecular formula C9H7N3 B3351764 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)acetonitrile CAS No. 39676-14-7](/img/structure/B3351764.png)
2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)acetonitrile
Overview
Description
2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)acetonitrile is an organic compound with the molecular formula C9H7N3 It is a heterocyclic compound containing both pyrrole and pyridine rings, which are fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)acetonitrile can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as 2-bromo-5-iodopyridine, followed by a base-mediated conversion to the pyrrolopyridine core . Another method involves the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of scalable reaction conditions and efficient purification techniques, would apply to its large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction could produce pyrrolopyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)acetonitrile has garnered attention for its potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Inhibiting FGFRs can modulate tumor growth and progression pathways, making this compound a candidate for anticancer therapies.
Notable Activities:
- FGFR Inhibition : Compounds related to this structure have shown promise in inhibiting FGFR signaling pathways.
- Anticancer Properties : Research indicates that derivatives can effectively target cancer cell proliferation.
Synthetic Organic Chemistry
The compound serves as a versatile building block in organic synthesis. It can undergo various reactions such as electrophilic substitutions and nucleophilic additions due to the presence of reactive functional groups. This versatility allows for the synthesis of complex heterocycles and other derivatives that can be used in drug discovery.
Synthesis Methods:
- Annulation Reactions : The compound can be synthesized through the annulation of pyrrole derivatives with thioacetamide under mild conditions.
- Electrophilic Substitutions : Its structure permits significant electrophilic substitution reactions, leading to a variety of functionalized products.
Biological Studies
In addition to its medicinal applications, this compound is used in biological studies to investigate enzyme activities and biological pathways. It acts as a probe in various assays aimed at understanding cellular mechanisms and interactions with biological macromolecules.
Mechanism of Action:
Docking studies have indicated that the compound binds effectively to FGFRs through hydrogen bonding and hydrophobic interactions, which are crucial for its inhibitory activity. This binding affinity is essential for optimizing the compound's efficacy in therapeutic applications.
Uniqueness
The specific arrangement of nitrogen heterocycles in this compound allows it to selectively inhibit FGFR signaling compared to other similar compounds. This selectivity may enhance its therapeutic potential while minimizing side effects associated with broader-spectrum inhibitors.
Mechanism of Action
The mechanism of action of 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. Specific pathways and targets depend on the context of its use, such as in medicinal chemistry or materials science .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetonitrile: This compound has a similar structure but differs in the position of the nitrogen atom in the pyridine ring.
1H-Pyrrolo[2,3-b]pyridin-3-ylacetonitrile: Another closely related compound with slight structural variations.
Uniqueness
2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)acetonitrile is unique due to its specific ring fusion pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)acetonitrile is a heterocyclic organic compound characterized by its unique fusion of pyrrole and pyridine rings. Its molecular formula is CHN, and it has a molecular weight of 157.17 g/mol. This compound is of significant interest in biological and medicinal chemistry due to its potential biological activities, particularly in the context of antiparasitic and anticancer research.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, influencing key biological pathways. Specific studies have indicated its potential role in antiparasitic activity against pathogens such as Trypanosoma cruzi, the causative agent of Chagas disease .
Antiparasitic Activity
Recent studies have focused on the efficacy of compounds related to this compound against Trypanosoma cruzi. In one study, a library of 4-substituted derivatives was tested for their trypanocidal activity. The results showed that some compounds exhibited significant activity against intracellular amastigotes, although they also demonstrated host cell toxicity. This highlights the need for further optimization to improve selectivity and reduce toxicity .
Anticancer Potential
The compound's structure suggests it may also possess anticancer properties. Research has indicated that similar heterocyclic compounds can act as inhibitors of cancer cell proliferation by interfering with specific signaling pathways or inducing apoptosis in cancer cells . The exploration of its effects on various cancer cell lines could yield valuable insights into its therapeutic potential.
Table: Summary of Biological Activities
Case Study: Trypanocidal Activity Evaluation
In a detailed evaluation, compounds derived from this compound were subjected to high-content analysis (HCA) for their activity against Trypanosoma cruzi. The study highlighted that while some derivatives showed promising trypanocidal effects, they also exhibited significant toxicity to host cells. This necessitated further chemical modifications to enhance selectivity and therapeutic index .
Conclusion on Biological Activity
The biological activity of this compound presents a promising avenue for research in drug development targeting parasitic infections and potentially cancer therapies. Continued exploration into its mechanism of action and structural modifications will be crucial for enhancing its efficacy and safety profile.
Future Directions
Future research should focus on:
- Structural Optimization : Modifying the chemical structure to enhance selectivity and reduce toxicity.
- Mechanistic Studies : Investigating the specific pathways through which this compound exerts its biological effects.
- Broader Biological Testing : Expanding testing to various cancer cell lines and other parasitic models to fully elucidate its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)acetonitrile, and what challenges arise during its synthesis?
- Methodology : Synthesis typically involves functionalization of pyrrolo[3,2-c]pyridine precursors. For example:
- Cyanation : Introducing the acetonitrile group via nucleophilic substitution or cyanation reactions. Evidence from related compounds (e.g., 2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)acetonitrile) suggests the use of strong acids like H2SO4 for nitration and controlled temperatures to avoid side reactions .
- Tautomerism Considerations : The pyrrolopyridine core may exhibit tautomerism (e.g., 1H vs. 3H forms), requiring pH control during synthesis to stabilize the desired tautomer .
- Challenges : Low yields due to competing reactions (e.g., over-nitration) and purification difficulties caused by polar intermediates. HPLC or recrystallization in non-polar solvents is recommended for purity >95% .
Q. How is the structural identity of this compound confirmed?
- Analytical Techniques :
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to verify the pyrrolopyridine scaffold and nitrile group. Aromatic protons typically appear as multiplets between δ 7.0–8.5 ppm, while the nitrile carbon resonates near δ 115–120 ppm in <sup>13</sup>C NMR .
- X-ray Crystallography : Resolves tautomeric ambiguity. For example, related compounds (e.g., 5-azaisatins) show planar pyrrolopyridine rings with bond lengths confirming conjugation .
- Mass Spectrometry : Exact mass (calculated: 157.0640 for C9H7N3) validates molecular integrity .
Q. What are the key physicochemical properties influencing its reactivity and solubility?
- LogP and Solubility : Experimental LogP ≈ 1.63 (predicted via XLogP3), indicating moderate lipophilicity. Solubility in DMSO is high (>50 mM), but aqueous solubility is limited (<1 mM at pH 7.4), necessitating co-solvents for biological assays .
- Stability : The nitrile group is stable under acidic conditions but may hydrolyze to amides or carboxylic acids in basic aqueous media. Storage at –20°C under inert atmosphere is advised .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up, and what industrial techniques apply?
- Optimization Strategies :
- Continuous Flow Reactors : Improve heat transfer and reaction homogeneity, reducing by-products (e.g., dimerization) observed in batch processes .
- Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) to attach substituents to the pyrrolopyridine core before cyanation .
- Case Study : A 2024 study on 2-(3-Methoxypyridin-2-yl)acetonitrile achieved 85% yield using thionyl chloride in a methanol-water mixture, highlighting solvent polarity’s role in stabilizing intermediates .
Q. How do tautomeric forms of the pyrrolopyridine core impact biological activity, and how can they be controlled?
- Tautomer Effects : The 1H (aromatic) vs. 3H (non-aromatic) forms alter electron distribution, affecting binding to targets like kinases or GPCRs. For example, 1H tautomers show enhanced π-stacking in enzyme active sites .
- Control Methods : Adjusting pH during synthesis (acidic conditions favor 1H tautomer) or using bulky substituents to sterically hinder tautomerization .
Q. What contradictory data exist regarding its bioactivity, and how can they be resolved?
- Contradictions : Discrepancies in IC50 values (e.g., μM vs. nM ranges) reported in kinase inhibition assays.
- Resolution Strategies :
- Purity Analysis : Impurities (e.g., hydrolyzed nitriles) may confound results. Use LC-MS to verify compound integrity pre-assay .
- Assay Conditions : Standardize buffer composition (e.g., DMSO concentration ≤0.1%) to avoid solvent effects .
Q. What computational tools predict its ADMET properties, and how reliable are they?
- Tools :
- SwissADME : Predicts moderate blood-brain barrier permeability (BBB score: 0.55) and CYP450 inhibition risk (CYP3A4 substrate).
- Molecular Dynamics : Simulates binding stability in target proteins (e.g., FXR receptors, as seen in patents WO-2017143134-A1) .
Q. Methodological Recommendations
Properties
IUPAC Name |
2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c10-3-1-7-5-12-9-2-4-11-6-8(7)9/h2,4-6,12H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYABGZSXMGEYLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC=C2CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627402 | |
Record name | (1H-Pyrrolo[3,2-c]pyridin-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39676-14-7 | |
Record name | (1H-Pyrrolo[3,2-c]pyridin-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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